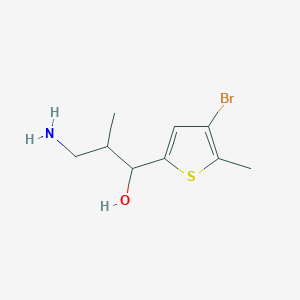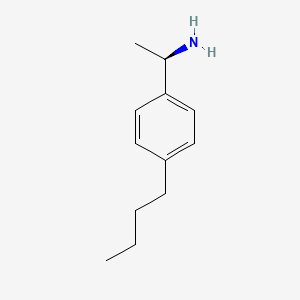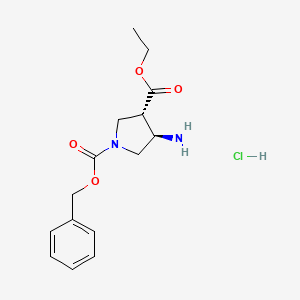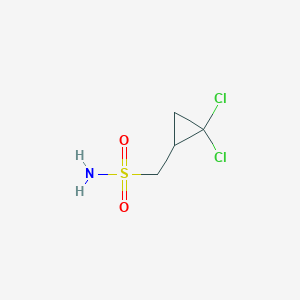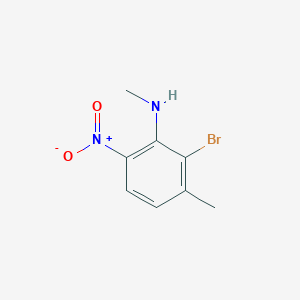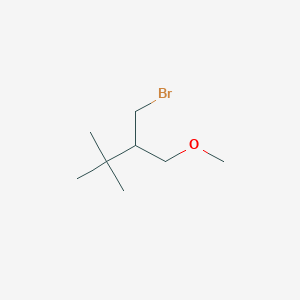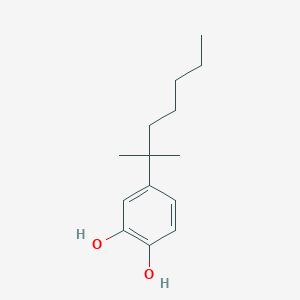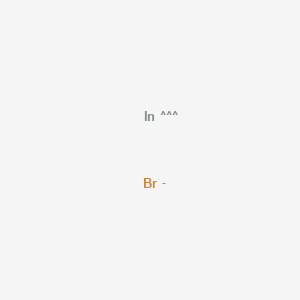
Indium(i)bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Indium(I) bromide is a chemical compound composed of indium and bromine, with the chemical formula InBr. It is a red crystalline compound that is isostructural with β-thallium iodide and has a distorted rock salt structure . Indium(I) bromide is known for its unique properties and applications in various fields, including organic synthesis and materials science.
Preparation Methods
Indium(I) bromide is generally synthesized by heating indium metal with indium tribromide (InBr3). The reaction typically occurs under controlled conditions to ensure the formation of the desired product . The compound can also be prepared by the reaction of indium metal with bromine gas, although this method is less common.
Chemical Reactions Analysis
Indium(I) bromide undergoes several types of chemical reactions, including:
Oxidative Addition Reactions: Indium(I) bromide can react with alkyl halides to form alkyl indium halides.
Coupling Reactions: In organic chemistry, indium(I) bromide promotes the coupling of α, α-dichloroketones to form 1-aryl-butane-1,4-diones.
Decomposition: Indium(I) bromide is unstable in water and decomposes into indium metal and indium tribromide.
Scientific Research Applications
Indium(I) bromide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of indium(I) bromide in chemical reactions involves its ability to act as a Lewis acid, accepting electron pairs from other molecules. This property allows it to facilitate various organic transformations, such as coupling and oxidative addition reactions . The molecular targets and pathways involved in these reactions depend on the specific reagents and conditions used.
Comparison with Similar Compounds
Indium(I) bromide can be compared with other indium halides, such as indium(I) chloride (InCl) and indium(I) iodide (InI). These compounds share similar properties and structures but differ in their reactivity and applications. For example:
Indium(I) Chloride (InCl): Similar to indium(I) bromide, it is used in organic synthesis and catalysis but has different reactivity due to the presence of chloride ions.
Indium(I) Iodide (InI): This compound is less commonly used but has applications in materials science and organic synthesis.
Indium(I) bromide’s unique properties, such as its red crystalline structure and specific reactivity, make it a valuable compound in various scientific and industrial applications.
Properties
Molecular Formula |
BrIn- |
|---|---|
Molecular Weight |
194.72 g/mol |
IUPAC Name |
indium;bromide |
InChI |
InChI=1S/BrH.In/h1H;/p-1 |
InChI Key |
FIYQAMLZUCBVGI-UHFFFAOYSA-M |
Canonical SMILES |
[Br-].[In] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


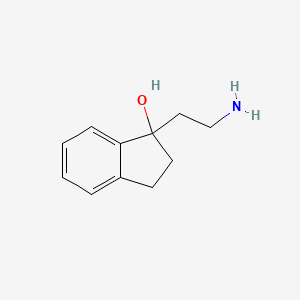

![[(3,4-Difluorophenyl)amino]carbonitrile](/img/structure/B13155303.png)

